molecular formula C21H16FN3O3S B2578720 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1207004-77-0

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2578720
CAS RN: 1207004-77-0
M. Wt: 409.44
InChI Key: ZKPQTJKIAUQZBT-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide” has a molecular formula of C14H10FN3O2S . It is also known by the synonym AKOS021944975 .


Molecular Structure Analysis

The compound has a complex structure that includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, a 4-fluorophenyl group, and a 2-methoxyphenyl group . The InChI string, which represents the structure of the compound, is InChI=1S/C14H10FN3O2S/c15-9-3-1-8 (2-4-9)10-6-21-13-12 (10)17-7-18 (14 (13)20)5-11 (16)19/h1-4,6-7H,5H2, (H2,16,19) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.31 g/mol . It has a computed XLogP3-AA value of 1.6, which indicates its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 104 Ų, indicating the size of the molecule that can be polar . The compound has a complexity of 465, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Antiviral Activity

The thieno[3,2-d]pyrimidin scaffold, which is part of the compound’s structure, has been associated with antiviral properties. Indole derivatives, which share some structural similarities with our compound, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for potential antiviral applications, particularly in the development of new treatments for RNA and DNA viruses.

Anticancer Potential

The structural motif of thieno[3,2-d]pyrimidin is also present in molecules that have been studied for their anticancer activities. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis. Therefore, our compound could be a candidate for further research in cancer therapy, particularly in the synthesis of new anticancer agents .

Antimicrobial Effects

Similar to other thiazole and thieno[3,2-d]pyrimidin derivatives, this compound may exhibit antimicrobial properties. It could be effective against a range of bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum, as suggested by the activity of related molecules . This opens up possibilities for its use in treating bacterial infections.

Enzyme Inhibition

The compound’s framework has been identified as a potential inhibitor of certain enzymes. For example, a small molecule inhibitor featuring a similar thieno[2,3-d]pyrimidin-2-ylthio acetamide framework has been discovered to inhibit the FP-2 enzyme . This indicates that our compound could be valuable in studying enzyme mechanisms and developing enzyme-based treatments.

Pharmacological Research

Given the broad spectrum of biological activities associated with indole and thieno[3,2-d]pyrimidin derivatives, this compound could be a significant pharmacophore in drug discovery. It may bind with high affinity to multiple receptors, which is crucial for screening different pharmacological activities and developing new therapeutic agents .

properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-28-17-5-3-2-4-16(17)24-18(26)10-25-12-23-19-15(11-29-20(19)21(25)27)13-6-8-14(22)9-7-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPQTJKIAUQZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide

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